molecular formula C8H10N2O3 B092749 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione CAS No. 16705-12-7

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione

Cat. No.: B092749
CAS No.: 16705-12-7
M. Wt: 182.18 g/mol
InChI Key: XSZIAVBBNVOJRF-UHFFFAOYSA-N
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Description

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a 3-oxobutyl group attached to the nitrogen atom at position 1 and the dione functionality at positions 3 and 6 makes this compound unique and versatile in chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyridazine derivative with a 3-oxobutylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent and scalable production .

Chemical Reactions Analysis

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized pyridazine derivatives .

Scientific Research Applications

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-(3-oxobutyl)-1H-pyridazine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-6(11)4-5-10-8(13)3-2-7(12)9-10/h2-3H,4-5H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZIAVBBNVOJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1C(=O)C=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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